molecular formula C8H9ClN2O B1346158 (5-Chloro-2-methylphenyl)urea CAS No. 5428-48-8

(5-Chloro-2-methylphenyl)urea

Cat. No. B1346158
CAS RN: 5428-48-8
M. Wt: 184.62 g/mol
InChI Key: LOGOUZJNILIJFF-UHFFFAOYSA-N
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Description

“(5-Chloro-2-methylphenyl)urea” is an organic compound with the molecular formula C8H9ClN2O . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a urea group attached to a chloro-methylphenyl group . The exact structure can be found in databases like PubChem .

Scientific Research Applications

  • Cytokinin Activity in Plant Biology : N-phenyl-N′-(4-pyridyl)urea derivatives, including compounds related to (5-Chloro-2-methylphenyl)urea, have been synthesized and tested for cytokinin activity in tobacco callus bioassays. Some of these compounds exhibited significant cytokinin activity, influencing cell division and differentiation in plants (Takahashi et al., 1978).

  • Synthetic Urea Derivatives in Plant Morphogenesis : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and related compounds have been used in plant morphogenesis studies for their cytokinin-like activity. These compounds play a significant role in in vitro studies of plant cell division and differentiation (Ricci & Bertoletti, 2009).

  • Antiviral Properties : Certain urea derivatives, such as N-(2-thiophenoyl)urea and its chloro and methyl derivatives, exhibit antiviral activity. The study of their 1H NMR spectra has contributed to understanding their antiviral properties (O'sullivan & Wallis, 1975).

  • Inhibition of Chk1 Kinase in Medicinal Chemistry : 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, a class of compounds related to this compound, have been identified as potent inhibitors of Chk1 kinase. These compounds have shown promise in enhancing the effectiveness of anticancer drugs in various cell lines (Wang et al., 2005).

  • Enzyme Inhibition and Anticancer Investigations : Derivatives of urea, including those related to this compound, have been synthesized and tested for their effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. Some compounds in this class have shown potential anticancer activity (Mustafa et al., 2014).

Biochemical Analysis

Biochemical Properties

(5-Chloro-2-methylphenyl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is urease, an amidohydrolase enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. The interaction between this compound and urease involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial in preventing the formation of harmful by-products such as ammonia, which can lead to various health issues .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the urea cycle, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling pathways by inhibiting the activity of urease, leading to changes in the levels of signaling molecules such as ammonia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by binding to the active site of urease, thereby inhibiting its catalytic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active site of the enzyme. Additionally, this compound can modulate gene expression by affecting the transcription of genes involved in the urea cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been observed to result in sustained inhibition of urease activity, which can have lasting effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity without causing significant toxic or adverse effects. At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the inhibitory activity of the compound reaches a plateau at certain concentrations, beyond which no further increase in inhibition is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the urea cycle. The compound interacts with enzymes such as urease, leading to the inhibition of urea hydrolysis. This interaction affects the metabolic flux within cells, resulting in changes in the levels of metabolites such as ammonia and carbon dioxide. Additionally, this compound can influence the activity of other enzymes and cofactors involved in the urea cycle, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which facilitate its transport to specific sites of action .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with urease and other enzymes involved in the urea cycle. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. These localization mechanisms ensure that the compound exerts its inhibitory effects at the appropriate sites of action .

properties

IUPAC Name

(5-chloro-2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOUZJNILIJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969316
Record name N-(5-Chloro-2-methylphenyl)carbamimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5428-48-8
Record name N-(5-Chloro-2-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5428-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5428-48-8
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Record name N-(5-Chloro-2-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-CHLORO-ORTHO-TOLYL)UREA
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